molecular formula C9H15ClO2 B2456666 8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane CAS No. 1188429-04-0

8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane

Cat. No.: B2456666
CAS No.: 1188429-04-0
M. Wt: 190.67
InChI Key: ZKOYGIDFPUKALU-UHFFFAOYSA-N
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Description

The compound “8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” is a spiro compound, which is a type of organic compound that has two rings sharing a single atom . The “dioxaspiro” part suggests that it contains a spiro junction between an oxygen-containing ring and another ring .


Molecular Structure Analysis

Spiro compounds are typically characterized by their unique three-dimensional structures. The spiro junction results in a structure that is not flat, but rather three-dimensional . The chloromethyl group would likely add further complexity to the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the chloromethyl group, which could potentially undergo nucleophilic substitution reactions . The oxygen atoms in the dioxaspiro ring might also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as the size and shape of the molecule, the presence of polar groups, and the overall charge distribution would influence properties like solubility, melting point, boiling point, and reactivity .

Mechanism of Action

Without specific context (such as the compound’s use in a biological system or a chemical reaction), it’s difficult to comment on the mechanism of action .

Future Directions

The study of complex organic compounds like “8-(Chloromethyl)-1,4-dioxaspiro[4.5]decane” is a rich field with many potential future directions. These could include the synthesis of new similar compounds, the exploration of their reactivity, or their use in various applications such as drug development or materials science .

Properties

IUPAC Name

8-(chloromethyl)-1,4-dioxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c10-7-8-1-3-9(4-2-8)11-5-6-12-9/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKOYGIDFPUKALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CCl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

SOCl2 (37.1 mL, 509 mmol, 1.3 equiv) was slowly added to a stirred solution of 1,4-dioxaspiro[4.5]decan-8-ylmethanol (67.3 g, 391 mmol) and pyridine (94.8 mL, 1175 mmol, 3 equiv.) in CHCl3 (400 mL) Caution: The reaction is exothermic. The resulting yellow mixture was heated at reflux for 1.5 h and concentrated. The residue was partitioned between water (500 ml) and ether (500 ml). The layers were separated and the aqueous layer was re-extracted with ether (200 ml). The combined ether layers were washed with 1N HCl (2×100 ml), water (200 ml) followed by brine (200 ml), then dried (MgSO4), filtered and concentrated to give the title compound as a dark amber oil (65.7 g, 88% yield). 1H NMR (500 MHz, CDCl3) δ: 3.94 (4 H, t, J=2.9 Hz), 3.41 (2 H, d, J=6.4 Hz), 1.83-1.88 (2 H, m), 1.75-1.79 (2 H, m), 1.63-1.73 (1 H, m), 1.55 (2 H, td, J=4.3, 13.2 Hz), 1.29-1.39 (2 H, m).
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37.1 mL
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67.3 g
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94.8 mL
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400 mL
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Yield
88%

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